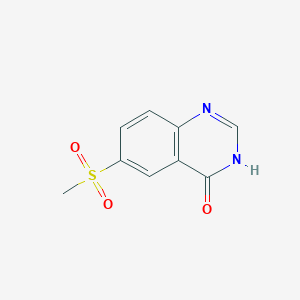
4-Hydroxy-6-(methylsulfonyl)quinazoline
Descripción general
Descripción
“4-Hydroxy-6-(methylsulfonyl)quinazoline” is a chemical compound with the molecular formula C9H8N2O3S. It is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy-6-(methylsulfonyl)quinazoline” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with a hydroxy group at the 4-position and a methylsulfonyl group at the 6-position .Aplicaciones Científicas De Investigación
Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research due to their significant biological activities . They belong to the N-containing heterocyclic compounds and have been found to have many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
The combination of quinazoline cycle and hydroxamic acids in one molecule leads to promising new compounds, which has been confirmed by many experimental studies . Hybrid compounds of hydroxamic acids and the quinazoline cycle are a potential basis for the development of effective drugs used in the complex treatment of oncological, infectious and neurological diseases .
- Anti-cancer : Quinazoline derivatives have been found to exhibit anti-cancer properties . They can be used in the development of new drugs or drug candidates for cancer treatment .
- Anti-microbial : These compounds have shown anti-microbial activities, making them potential candidates for the development of new antimicrobial drugs .
- Anti-convulsant : Quinazoline derivatives have been found to possess anti-convulsant properties . They could be used in the treatment of neurological disorders like epilepsy .
- Antihyperlipidaemia : They have also been found to have antihyperlipidaemia properties . This means they could potentially be used in the treatment of conditions like high cholesterol .
- Anti-inflammation : Quinazoline derivatives have anti-inflammatory properties . They could be used in the development of drugs for treating inflammatory diseases .
- Anti-diabetes : Some quinazoline derivatives have been found to have anti-diabetic properties . They could potentially be used in the treatment of diabetes .
- Anti-viral : Quinazoline derivatives have been found to possess anti-viral properties . They could be used in the development of drugs for treating viral infections .
- Anti-cytotoxin : These compounds have shown anti-cytotoxin activities . This means they could potentially be used in the treatment of conditions related to cytotoxins .
- Anti-spasm : Quinazoline derivatives have been found to have anti-spasm properties . They could potentially be used in the treatment of spasms .
- Anti-tuberculosis : They have also been found to have anti-tuberculosis properties . This means they could potentially be used in the treatment of tuberculosis .
- Anti-oxidation : Quinazoline derivatives have anti-oxidation properties . They could be used in the development of drugs for treating oxidative stress-related diseases .
- Anti-malarial : Some quinazoline derivatives have been found to have anti-malarial properties . They could potentially be used in the treatment of malaria .
Safety And Hazards
Direcciones Futuras
Quinazoline derivatives have shown promise in various areas of medicinal chemistry due to their wide range of biological activities . Future research could focus on further exploring the biological activities of “4-Hydroxy-6-(methylsulfonyl)quinazoline” and developing new synthesis methods. Additionally, quinazolinones have been found to exhibit good luminescence properties, suggesting potential applications in fluorescent probes and biological imaging .
Propiedades
IUPAC Name |
6-methylsulfonyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNMIARUPWAQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(methylsulfonyl)quinazoline | |
CAS RN |
183322-50-1 | |
| Record name | 6-methanesulfonyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



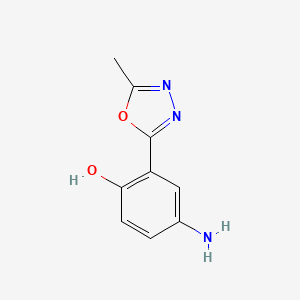
![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)
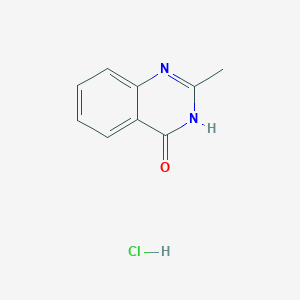
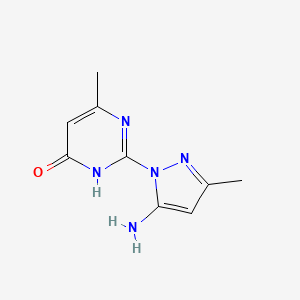
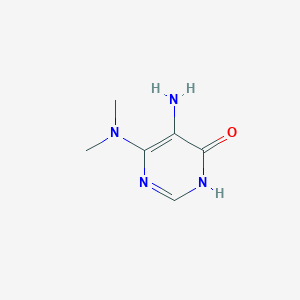
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)
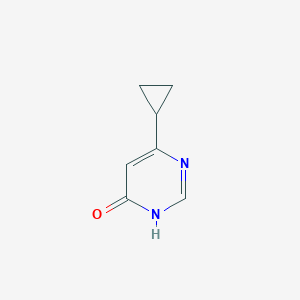
![2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384366.png)
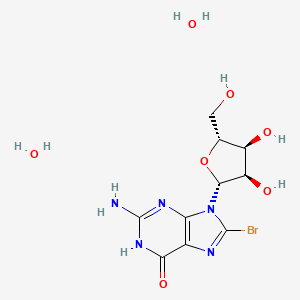
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)